

1-(2-N-Boc-aminoethyl)piperazine physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-N-Boc-aminoethyl)piperazine

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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-N-Boc-aminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(2-N-Boc-aminoethyl)piperazine** (CAS No: 140447-78-5). This bifunctional molecule, featuring a Boc-protected primary amine and a piperazine ring, is a valuable building block in medicinal chemistry and drug discovery, primarily used as an intermediate in the synthesis of more complex bioactive compounds.^[1] This document details its key quantitative properties, provides generalized experimental protocols for their determination, and illustrates logical workflows for these procedures.

Core Physicochemical Data

1-(2-N-Boc-aminoethyl)piperazine is typically a white to off-white solid at room temperature. ^[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₃ N ₃ O ₂	[1][2][3]
Molecular Weight	229.32 g/mol	[1][2][3]
Appearance	White to off-white solid	[1]
Boiling Point	357.2 °C at 760 mmHg	[1]
Density	1.014 g/cm ³	[1]
Flash Point	169.8 °C	[1]
Vapor Pressure	2.78E-05 mmHg at 25°C	[1]
Refractive Index	1.471	[1]
LogP (Octanol-Water Partition Coefficient)	0.4163 to 1.0739	[1][2]
Polar Surface Area (PSA)	53.6 Å ²	[1][2][3]

Solubility Profile

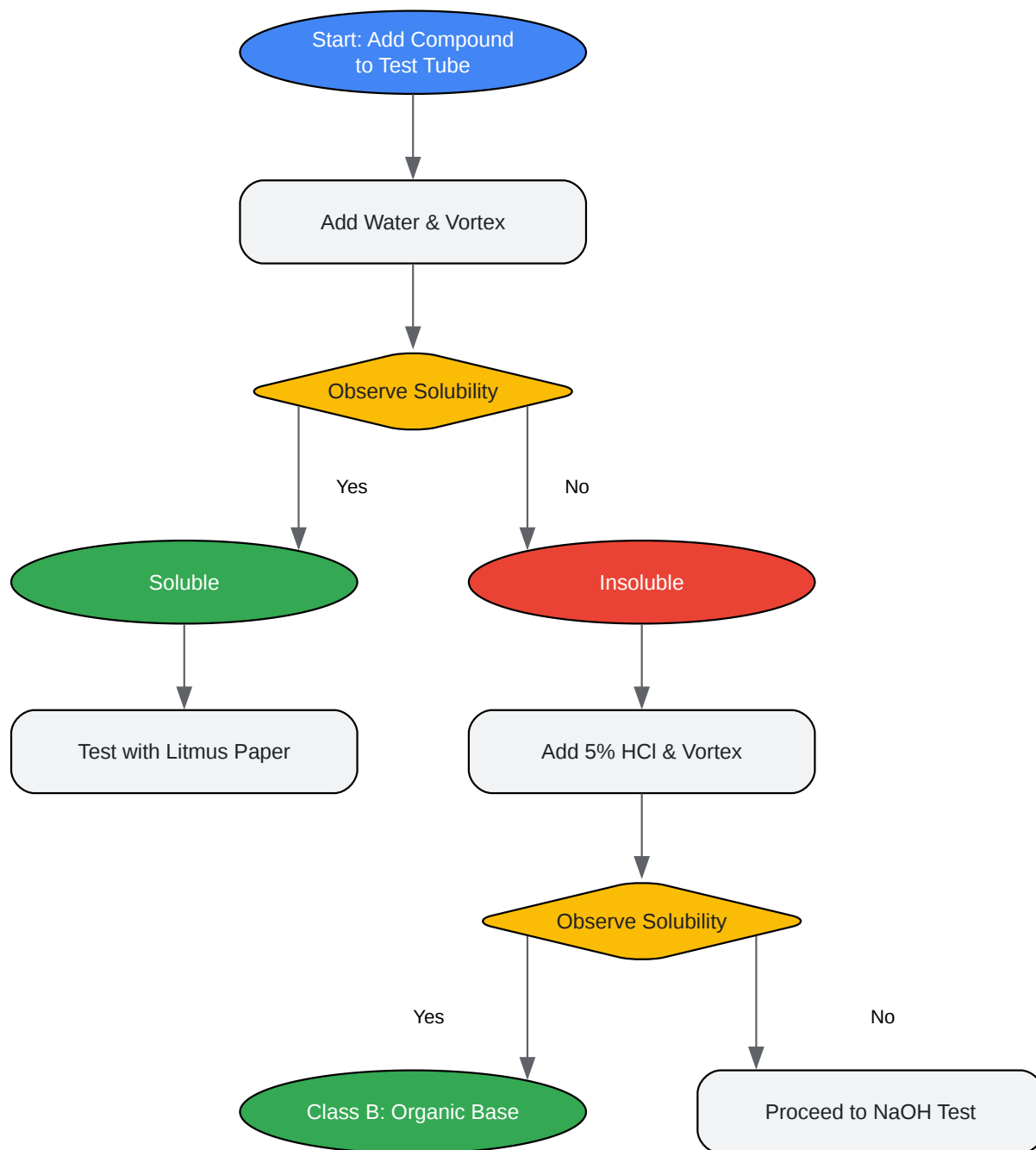
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. As a molecule with both polar (amines) and non-polar (Boc-group, hydrocarbon backbone) regions, its solubility is variable. While specific quantitative solubility data in various solvents is not readily published, a qualitative assessment can be made based on its structure. It is expected to be soluble in many organic solvents. Its solubility in aqueous solutions is pH-dependent due to the basic nitrogen atoms in the piperazine ring.

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like **1-(2-N-Boc-aminoethyl)piperazine** in various solvents to classify it based on its functional groups.[4][5]

- Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether).

- Sample Addition: Place a small, consistent amount (e.g., 25 mg) of the compound into each test tube.
- Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.
- Mixing: After each addition, shake the tube vigorously for 60 seconds.
- Observation: Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
- Classification:
 - If soluble in water, test the pH with litmus paper to determine if it's acidic, basic, or neutral. [\[5\]](#)
 - If insoluble in water but soluble in 5% HCl, the compound is classified as an organic base (Class B), which is expected for **1-(2-N-Boc-aminoethyl)piperazine** due to the piperazine nitrogens. [\[4\]](#)
 - If insoluble in water but soluble in 5% NaOH, it is classified as an acidic compound.



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Caption: Workflow for solubility classification.

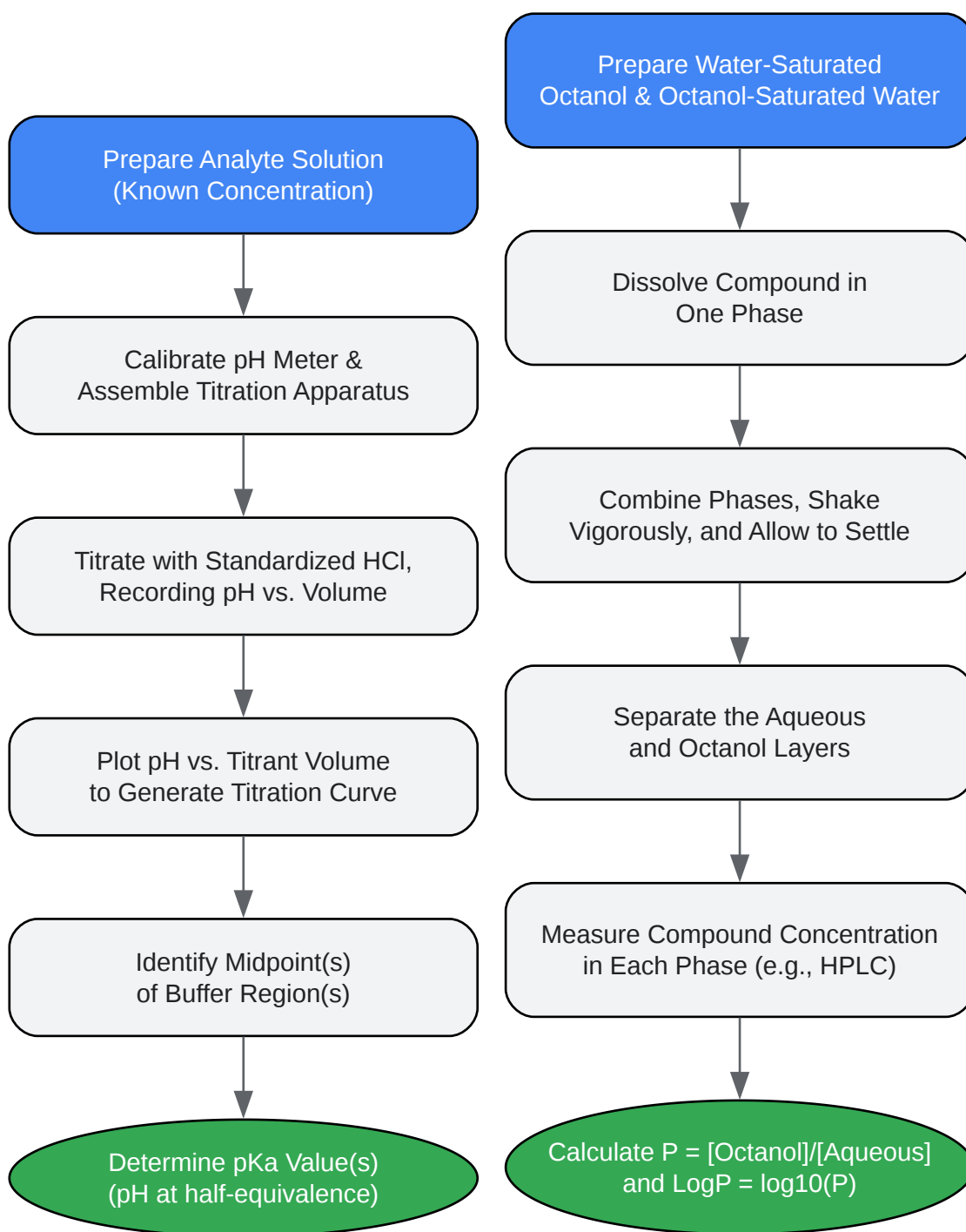
Acidity and Basicity (pKa)

The pKa values of a molecule are essential for predicting its ionization state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. **1-(2-N-Boc-aminoethyl)piperazine** has two basic nitrogen centers in the piperazine ring. The pKa of the unprotected secondary amine is expected to be higher (more basic) than the tertiary amine. For context, the two pKa values for the parent compound, piperazine, are approximately 5.35 and 9.73.^{[6][7]} The Boc-protecting group is electron-withdrawing and may slightly lower the basicity of the adjacent piperazine nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of amines.^{[8][9]}

- **Sample Preparation:** Prepare a solution of the compound with a precise concentration (e.g., 0.05 M) in deionized water or a suitable solvent with a known ionic strength.
- **Titration Setup:** Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titrant:** Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette.
- **Titration:** Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve. The equivalence point(s) are identified as the point(s) of maximum slope on the curve (inflection point).



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- To cite this document: BenchChem. [1-(2-N-Boc-aminoethyl)piperazine physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115916#1-2-n-boc-aminoethyl-piperazine-physicochemical-properties]

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